molecular formula C11H12N2O B324469 N-(4-cyanophenyl)butanamide

N-(4-cyanophenyl)butanamide

Cat. No.: B324469
M. Wt: 188.23 g/mol
InChI Key: VLSIBUKRBDSNAJ-UHFFFAOYSA-N
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Description

While direct data on N-(4-cyanophenyl)butanamide is absent in the provided evidence, its structural analogs and derivatives are well-documented. This compound belongs to the arylbutanamide family, characterized by a phenyl ring substituted with a cyano group (-CN) at the para position and a butanamide (-CONH-C3H7) moiety. Such compounds are often intermediates in pharmaceutical synthesis or studied for their crystallographic and physicochemical properties .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(4-cyanophenyl)butanamide

InChI

InChI=1S/C11H12N2O/c1-2-3-11(14)13-10-6-4-9(8-12)5-7-10/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

VLSIBUKRBDSNAJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C#N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of N-(4-cyanophenyl)butanamide, highlighting substituent effects:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(4-Acetylphenyl)butanamide -COCH3 C12H15NO2 205.257 High synthetic yield (98% purity); used in intermediate synthesis
N-(4-Ethoxyphenyl)butanamide -OCH2CH3 C12H17NO2 219.27 Ethoxy group enhances lipophilicity; potential analgesic applications
N-(4-Butylphenyl)butanamide -C4H9 C14H21NO 219.323 Increased hydrophobicity due to alkyl chain; industrial applications
N-(4-Bromophenyl)-4-phenylbutanamide -Br + phenyl C16H16BrNO 318.208 Bromine substitution aids in halogen bonding; studied in crystallography
N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide -OCH3 + piperidinyl C25H32N2O2 392.54 Complex structure with opioid receptor affinity; DEA-regulated substance
N-(4-Butanoyl-3-hydroxyphenyl)butanamide -OH + butanoyl C14H19NO3 249.31 Intramolecular hydrogen bonding; stable crystalline structure

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